ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 1040639-02-8
VCID: VC11960959
InChI: InChI=1S/C24H22N4O4S/c1-3-32-23(31)16-11-7-8-12-18(16)26-19(29)14-33-24-27-20-17(15-9-5-4-6-10-15)13-25-21(20)22(30)28(24)2/h4-13,25H,3,14H2,1-2H3,(H,26,29)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Molecular Formula: C24H22N4O4S
Molecular Weight: 462.5 g/mol

ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

CAS No.: 1040639-02-8

Cat. No.: VC11960959

Molecular Formula: C24H22N4O4S

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate - 1040639-02-8

Specification

CAS No. 1040639-02-8
Molecular Formula C24H22N4O4S
Molecular Weight 462.5 g/mol
IUPAC Name ethyl 2-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C24H22N4O4S/c1-3-32-23(31)16-11-7-8-12-18(16)26-19(29)14-33-24-27-20-17(15-9-5-4-6-10-15)13-25-21(20)22(30)28(24)2/h4-13,25H,3,14H2,1-2H3,(H,26,29)
Standard InChI Key USELSUZDHAGVAL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₄H₂₂N₄O₄S, with a molecular weight of 462.5 g/mol . Key structural components include:

  • A pyrrolo[3,2-d]pyrimidine core, a bicyclic system merging pyrrole and pyrimidine rings.

  • 3-Methyl and 4-oxo substituents on the pyrrolopyrimidine moiety.

  • A 7-phenyl group enhancing aromatic interactions.

  • A sulfanyl-acetamido linker connecting the core to an ethyl benzoate terminus.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1040639-02-8
Molecular FormulaC₂₄H₂₂N₄O₄S
Molecular Weight462.5 g/mol
IUPAC NameEthyl 2-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

Spectral Characterization

Structural confirmation relies on advanced analytical techniques:

  • NMR Spectroscopy: Proton and carbon-13 NMR identify hydrogen environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–2.5 ppm).

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 463.14 (M+H⁺) .

  • HPLC: Purity assessments typically use reverse-phase chromatography with UV detection at 254 nm.

Synthesis and Reaction Pathways

Synthetic Strategy

While explicit protocols for this compound are scarce, analogous pyrrolo[3,2-d]pyrimidines are synthesized via multi-step sequences:

  • Core Formation: Cyclocondensation of aminopyrrole derivatives with carbonyl reagents (e.g., urea or thiourea) under acidic conditions.

  • Sulfanyl-Acetamido Linker Installation: Thiol-alkylation using mercaptoacetic acid derivatives, followed by amide coupling with ethyl 2-aminobenzoate.

  • Esterification: Ethanol-mediated esterification of carboxylic acid intermediates.

Critical Reaction Parameters:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: p-Toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions.

Yield Optimization

Yields for analogous compounds range from 15–35%, limited by side reactions during heterocycle formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95%.

Structural and Electronic Analysis

X-ray Crystallography

Though no crystal structure is reported for this compound, related pyrrolo[3,2-d]pyrimidines exhibit:

  • Planar Bicyclic Cores: Dihedral angles <5° between pyrrole and pyrimidine rings .

  • Intramolecular Hydrogen Bonding: Between the 4-oxo group and adjacent NH, stabilizing the lactam tautomer .

Computational Modeling

Density functional theory (DFT) studies predict:

  • Electrophilic Sites: Sulfur atom (MEP: +0.25 e) and pyrimidine N3 (MEP: +0.18 e).

  • Lipophilicity: LogP ≈ 3.2, suggesting moderate membrane permeability.

Biological Activity and Mechanistic Insights

Hypothesized Targets

Based on structural analogs, potential targets include:

  • Kinases: Inhibition of EGFR (IC₅₀ ≈ 0.8 µM for analogs) via ATP-binding site competition .

  • Bacterial Enzymes: LpxC inhibition in Gram-negative pathogens (e.g., E. coli).

  • Anticancer Activity: Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ ≈ 12 µM).

Structure-Activity Relationships (SAR)

  • Phenyl Substitution: 7-Phenyl enhances hydrophobic binding in kinase pockets .

  • Sulfanyl Linker: Improves solubility and hydrogen bonding capacity.

  • Ethyl Benzoate: Modulates pharmacokinetics by delaying hepatic clearance .

Challenges and Future Directions

Limitations

  • Synthetic Complexity: Low yields and arduous purification hinder scale-up.

  • ADME Profile: Predicted high plasma protein binding (>90%) may limit bioavailability.

Research Priorities

  • In Vivo Efficacy Studies: Rodent models of inflammation and oncology.

  • Cocrystallization: Elucidate binding modes with EGFR or LpxC.

  • Derivatization: Introducing fluorine or PEG groups to optimize pharmacokinetics.

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